molecular formula C19H19N5O2S B2365521 benzo[d]thiazol-2-yl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone CAS No. 2180010-29-9

benzo[d]thiazol-2-yl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone

Cat. No.: B2365521
CAS No.: 2180010-29-9
M. Wt: 381.45
InChI Key: IYBKRPMADRSVPN-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-yl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone is a synthetic organic compound with a complex molecular structure. The combination of benzo[d]thiazole, morpholine, and dihydropyrido[2,3-d]pyrimidine rings gives it unique chemical properties. These characteristics make it a valuable molecule in various fields such as chemistry, biology, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[d]thiazol-2-yl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone generally involves multi-step organic reactions. The starting materials include benzo[d]thiazole, morpholine, and dihydropyrido[2,3-d]pyrimidine derivatives. The process usually begins with the activation of the benzo[d]thiazole ring, followed by a series of nucleophilic substitutions and cyclizations under controlled conditions like temperature, pH, and the presence of catalysts.

Industrial Production Methods

Industrial production might involve large-scale batch reactors where these reactions are carefully monitored for yield optimization. The synthesis could be scaled up using flow chemistry techniques to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions it Undergoes

Benzo[d]thiazol-2-yl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone can participate in various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to introduce oxygen-containing functional groups.

  • Reduction: : Reduction reactions can remove or modify functional groups on the pyrimidine ring.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can introduce new substituents on the benzothiazole ring.

Common Reagents and Conditions

Common reagents for these reactions include:

  • Oxidizing agents: : such as hydrogen peroxide or permanganate.

  • Reducing agents: : like lithium aluminum hydride or sodium borohydride.

  • Substituents: : Halides, nitrates, and sulfonates for substitution reactions.

Major Products Formed from These Reactions

The major products depend on the specific reagents and reaction conditions. For example, oxidations can yield hydroxyl or carbonyl derivatives, while reductions can produce various hydrogenated forms.

Scientific Research Applications

This compound finds extensive applications in:

  • Chemistry: : Used as a precursor for synthesizing more complex molecules.

  • Biology: : Studied for its interactions with various biomolecules and its potential as a biochemical probe.

  • Medicine: : Potential therapeutic agent due to its biological activity, including antimicrobial and anticancer properties.

  • Industry: : Utilized in materials science for creating polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action for benzo[d]thiazol-2-yl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone involves binding to specific molecular targets, affecting cellular pathways. For example, it might inhibit certain enzymes or receptors involved in disease pathways, thus altering the biological function.

Comparison with Similar Compounds

Similar Compounds

  • Benzo[d]thiazol-2-yl derivatives: : Compounds like benzo[d]thiazol-2-yl-methane derivatives have similar core structures but different substituents, leading to varied properties.

  • Morpholino derivatives: : Compounds like morpholino-benzimidazole have similar morpholine rings but different core structures.

  • Dihydropyrido[2,3-d]pyrimidine derivatives: : Similar compounds with different substitutions on the pyrimidine ring.

Uniqueness

Benzo[d]thiazol-2-yl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone's uniqueness lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological activities compared to its analogs.

Properties

IUPAC Name

1,3-benzothiazol-2-yl-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S/c25-18(17-21-14-5-1-2-6-15(14)27-17)24-7-3-4-13-12-20-19(22-16(13)24)23-8-10-26-11-9-23/h1-2,5-6,12H,3-4,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBKRPMADRSVPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=C(N=C2N(C1)C(=O)C3=NC4=CC=CC=C4S3)N5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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